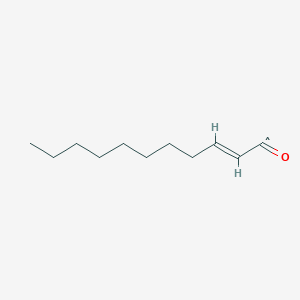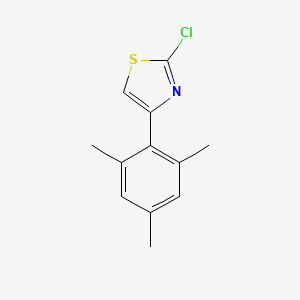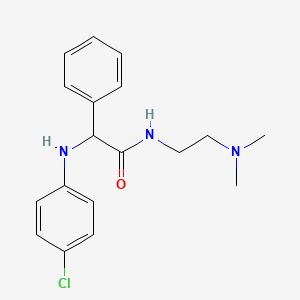
3-(p-Chloroanilino)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(p-Chloroanilino)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide is a complex organic compound that belongs to the class of anilides It is characterized by the presence of a chloroaniline group, a dimethylaminoethyl group, and a phenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Chloroanilino)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of p-Chloroaniline: This can be achieved by the nitration of chlorobenzene followed by reduction of the nitro group to an amine.
Acylation: The p-chloroaniline is then acylated with 2-phenylacetyl chloride to form the intermediate 2-phenylacetamide derivative.
Alkylation: The final step involves the alkylation of the intermediate with 2-(dimethylamino)ethyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(p-Chloroanilino)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted anilides depending on the nucleophile used.
Scientific Research Applications
3-(p-Chloroanilino)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(p-Chloroanilino)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Chloroaniline: Similar structure but with the chloro group in a different position.
4-Chloroaniline: Another isomer with the chloro group in the para position.
N-(2-(Dimethylamino)ethyl)-2-phenylacetamide: Lacks the chloroaniline group.
Uniqueness
3-(p-Chloroanilino)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties not found in its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
83850-78-6 |
|---|---|
Molecular Formula |
C18H22ClN3O |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
2-(4-chloroanilino)-N-[2-(dimethylamino)ethyl]-2-phenylacetamide |
InChI |
InChI=1S/C18H22ClN3O/c1-22(2)13-12-20-18(23)17(14-6-4-3-5-7-14)21-16-10-8-15(19)9-11-16/h3-11,17,21H,12-13H2,1-2H3,(H,20,23) |
InChI Key |
WUDVMOAOYVMPNR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C(C1=CC=CC=C1)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraen-10-one](/img/structure/B13793160.png)
![3-[3-(Dimethylcarbamoylamino)-5-methylphenyl]-1,1-dimethylurea](/img/structure/B13793175.png)
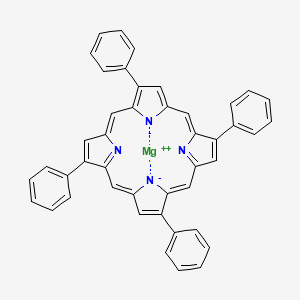
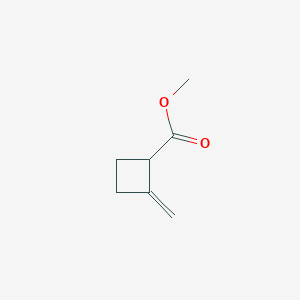
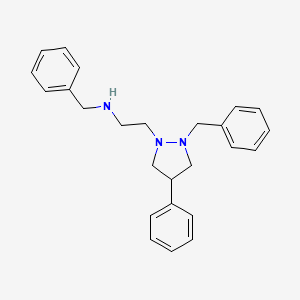

![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclohexen-1-YL)ethenyl]-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B13793188.png)
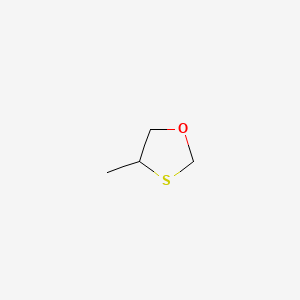
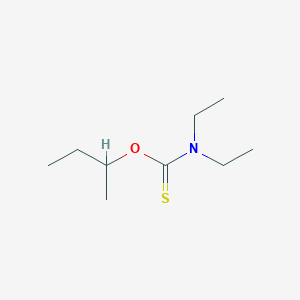
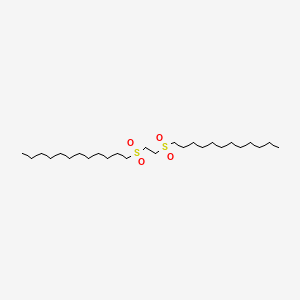
![6,10-Dithia-2-aza-spiro[4.5]decane hydrochloride](/img/structure/B13793206.png)

